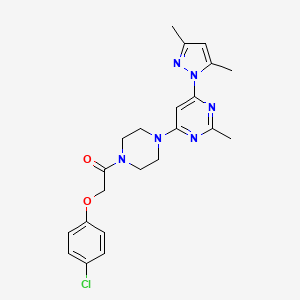

2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-15-12-16(2)29(26-15)21-13-20(24-17(3)25-21)27-8-10-28(11-9-27)22(30)14-31-19-6-4-18(23)5-7-19/h4-7,12-13H,8-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROQBAJOCBJLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A possible route might start with the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid to form 4-chlorophenoxyacetic acid. Concurrently, the piperazine derivative can be synthesized from 3,5-dimethyl-1H-pyrazole and 2-methylpyrimidin-4-amine. These intermediates are then coupled under controlled conditions, often involving catalysts and reagents such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC) for activation.

Industrial Production Methods

Industrial production of this compound might leverage flow chemistry techniques to streamline and scale up the synthesis. Continuous flow reactors can enhance reaction efficiency and safety, especially when handling reactive intermediates or hazardous reagents. Optimization of parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various organic reactions, including:

Oxidation: : Introduction of functional groups like hydroxyl or carbonyl groups.

Reduction: : Conversion of ketone groups to alcohols using reducing agents such as lithium aluminium hydride (LiAlH4).

Substitution: : Electrophilic aromatic substitution where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Reactions involving this compound typically use reagents such as:

Oxidizing Agents: : Potassium permanganate (KMnO4), Jones reagent.

Reducing Agents: : Sodium borohydride (NaBH4), LiAlH4.

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products depend on the type of reaction. For example:

Oxidation: : Yields 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone with additional functional groups.

Reduction: : Produces alcohol derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar scaffolds to 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. The benzothiazole and pyrazole moieties are particularly noted for their effectiveness against various cancer cell lines.

Case Study:

A study published in Pharmaceutical Sciences demonstrated that derivatives of pyrazole showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action involved the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It is suggested that its anti-inflammatory effects can mitigate the damage caused by neuroinflammation.

Case Study:

In a study focusing on lipopolysaccharide-induced neuroinflammation, similar compounds were shown to significantly reduce pro-inflammatory cytokines and protect dopaminergic neurons from degeneration. This was achieved through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways .

Antimicrobial Activity

Compounds containing the pyrazole ring have been studied for their antimicrobial properties. The structural features of 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone suggest potential efficacy against various bacterial strains.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 2-(4-chlorophenoxy)-... | P. aeruginosa | 8 µg/mL |

Research Gaps

Despite its promising properties, there remains a need for comprehensive clinical trials to establish safety profiles and efficacy in humans. Future studies should also explore the compound's mechanism of action at the molecular level to better understand its therapeutic potential.

Wirkmechanismus

The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions are mediated by its various functional groups, which can form hydrogen bonds, van der Waals forces, or ionic interactions with target molecules. Detailed studies could reveal its effects on biological pathways, potentially modulating processes like signal transduction or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from literature:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

Pyrimidine vs. Pyrazole Dominance :

- The target compound’s pyrimidine core differentiates it from pyrazole-centric analogs like Compound 28 . Pyrimidines are often associated with kinase inhibition (e.g., EGFR, CDK), while pyrazoles may enhance metabolic stability .

- The 3,5-dimethylpyrazole in the target compound likely improves steric shielding and lipophilicity compared to unsubstituted pyrazoles in analogs .

Piperazine vs. Piperidine :

- Piperazine’s dual nitrogen atoms enhance water solubility and hydrogen-bonding capacity relative to piperidine derivatives (e.g., ). This may improve bioavailability in the target compound.

Chlorophenoxy vs. Sulfonyl/Azo Groups: The 4-chlorophenoxy group in the target compound replaces sulfonyl or azo moieties (e.g., Compound 28 ).

Biological Activity Trends :

- Compounds with trifluoromethylphenyl groups (e.g., Compound 21 ) exhibit high receptor affinity due to electron-withdrawing effects, whereas the target compound’s methylpyrimidine and dimethylpyrazole may favor kinase or protease inhibition.

Computational and Crystallographic Insights

- Structural Characterization : Tools like SHELX and CCP4 are critical for resolving the piperazine-pyrimidine conformation. The target compound’s methyl groups may induce torsional strain, affecting binding pocket compatibility.

- Docking Studies : Pyrimidine-piperazine hybrids often target ATP-binding sites (e.g., kinases), but the dimethylpyrazole may redirect selectivity toward allosteric sites.

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a complex molecule that incorporates various pharmacophoric elements, including a pyrazole and piperazine moiety. This article reviews its biological activities, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- A 4-chlorophenoxy group

- A piperazine ring

- A pyrazole derivative

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines. Notably, a study demonstrated that pyrazole derivatives exhibited growth inhibition in A549 cell lines with IC50 values ranging from to depending on the specific derivative . The compound under discussion may share similar mechanisms due to its structural components.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well documented. In particular, compounds containing a piperazine ring have been shown to inhibit nitric oxide production and pro-inflammatory cytokines in microglial cells, suggesting a protective role against neuroinflammation . This mechanism could be relevant for the compound , especially given its structural similarity to known anti-inflammatory agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological and pathological processes . The presence of the piperazine moiety may enhance this activity by providing additional binding interactions.

Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives for their antitumor activity against different cancer cell lines. The results indicated that certain derivatives led to significant apoptosis in cancer cells, with some achieving IC50 values as low as . While specific data on our compound is not available, its structural similarities suggest it may exhibit comparable effects.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, a related compound demonstrated efficacy in reducing neuroinflammation induced by lipopolysaccharide (LPS). This study found that the compound significantly reduced the release of pro-inflammatory cytokines and protected against neuronal damage in vitro and in vivo . Given the structural components of our target compound, it is plausible that it may exert similar protective effects.

Data Tables

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

- Step 1 : Formation of the pyrimidine-piperazine core via Buchwald–Hartwig amination or Ullmann coupling under reflux in polar aprotic solvents (e.g., DMF, THF) .

- Step 2 : Introduction of the 4-chlorophenoxy group using 4-chlorophenacyl bromide in the presence of K₂CO₃ as a base .

- Optimization : Reaction yields improve with controlled temperature (80–100°C), anhydrous conditions, and catalytic Pd or Cu for cross-coupling steps .

Q. How is structural characterization performed for this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.5–2.6 ppm) .

- Mass Spectrometry : EI-MS or HRMS to verify molecular weight (e.g., m/z 397.81 for a related analog) .

- IR Spectroscopy : Peaks at ~1690 cm⁻¹ (C=O stretch) and ~1603 cm⁻¹ (C=N stretch) confirm functional groups .

Q. What solvent systems are compatible with this compound for in vitro assays?

Solubility testing in DMSO (≥10 mM) is typical for biological assays. For HPLC purification, acetonitrile/water gradients (60:40 to 95:5) with 0.1% TFA are effective .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Q. What experimental strategies resolve contradictions in bioactivity data across analogs?

Contradictions (e.g., variable antifungal activity) are addressed by:

- Dose-Response Curves : Confirm IC₅₀/IC₉₀ values across multiple replicates .

- Target Engagement Assays : Fluorescence polarization or SPR to validate binding affinity to fungal CYP51 or bacterial DNA gyrase .

- Computational Modeling : Molecular docking (AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with activity .

Q. How is metabolic stability assessed for this compound in preclinical studies?

- In Vitro Assays : Microsomal stability tests (human/rat liver microsomes) measure t₁/₂ using LC-MS/MS. Piperazine derivatives often show moderate stability (t₁/₂ = 30–60 min) due to oxidative metabolism .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic substrates to predict drug-drug interactions .

Methodological Guidance

Designing a SAR Study for Pyrimidine-Piperazine Hybrids

- Variable Parameters : Vary substituents on the pyrazole (e.g., -CH₃, -Cl, -OCH₃) and pyrimidine (e.g., -CH₃, -CF₃) moieties.

- Controls : Include ciprofloxacin (antibacterial) and doxorubicin (anticancer) as positive controls .

- Data Analysis : Use ANOVA to compare bioactivity across groups (p < 0.05) and PCA to identify dominant structural drivers .

Troubleshooting Low Reaction Yields in Coupling Steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.